1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol
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Overview
Description
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C16H30O It is a derivative of decahydronaphthalene, featuring a hydroxyl group attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of tetramethylnaphthalene to produce the decahydro derivative, which is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed for the hydrogenation steps, while the Grignard reaction is carefully controlled to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone.
Reduction: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane.
Substitution: Formation of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides.
Scientific Research Applications
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Additionally, its hydrophobic decahydronaphthalene core enables it to interact with lipid membranes and hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanone
- 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethane
- 1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethyl halides
Uniqueness
1-(2,3,8,8-Tetramethyldecahydronaphthalen-2-yl)ethanol is unique due to its specific combination of a hydroxyl group and a decahydronaphthalene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11-14,17H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUNZJKZIEFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC(C2CC1(C)C(C)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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